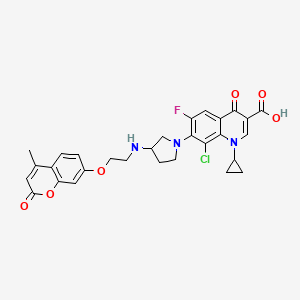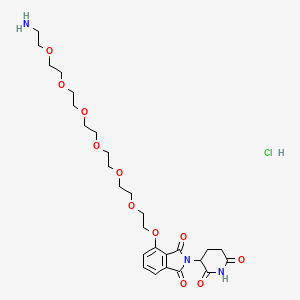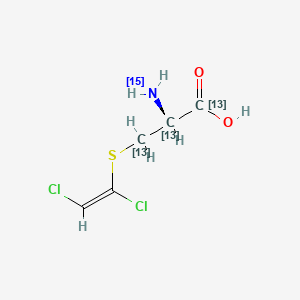
Dcvc-13C3,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dcvc-13C3,15N: (S-[(1E)-1,2-Dichloroethenyl]-L-cysteine-13C3,15N) is a compound labeled with the stable isotopes carbon-13 and nitrogen-15. It is a bioactive metabolite of trichloroethylene, a chemical commonly used in industrial applications. This compound is primarily used in scientific research to study metabolic pathways and the effects of stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dcvc-13C3,15N involves the incorporation of carbon-13 and nitrogen-15 into the molecular structure of S-[(1E)-1,2-Dichloroethenyl]-L-cysteine. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the stable isotopes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The production process is optimized to achieve high yields and purity of the final product. The compound is then purified and characterized using various analytical techniques to ensure its quality and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Dcvc-13C3,15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and the effects of stable isotope labeling.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being studied. For example, oxidation reactions may require the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized metabolites, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dcvc-13C3,15N has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving the metabolism of trichloroethylene and its effects on biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs labeled with stable isotopes.
Industry: Applied in the development of new materials and chemicals through stable isotope labeling.
Wirkmechanismus
The mechanism of action of Dcvc-13C3,15N involves its incorporation into metabolic pathways as a labeled metabolite of trichloroethylene. The compound inhibits the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-8, and tumor necrosis factor-α from tissue cultures. This inhibition is crucial for studying the effects of trichloroethylene on immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
S-[(1E)-1,2-Dichloroethenyl]-L-cysteine: The non-labeled version of Dcvc-13C3,15N.
S-(1,2-Dichlorovinyl)-Cysteine-13C3-15N: Another stable isotope-labeled compound with similar applications.
Uniqueness: this compound is unique due to its specific isotopic labeling with carbon-13 and nitrogen-15, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the metabolic pathways and mechanisms of action of trichloroethylene and its metabolites .
Eigenschaften
Molekularformel |
C5H7Cl2NO2S |
|---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl-3-[(E)-1,2-dichloroethenyl]sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-/t3-/m0/s1/i2+1,3+1,5+1,8+1 |
InChI-Schlüssel |
PJIHCWJOTSJIPQ-GJBYCOGZSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])S/C(=C\Cl)/Cl |
Kanonische SMILES |
C(C(C(=O)O)N)SC(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
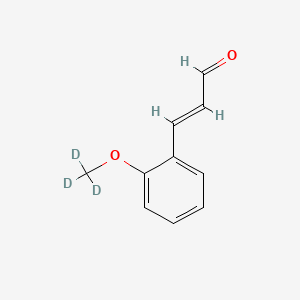
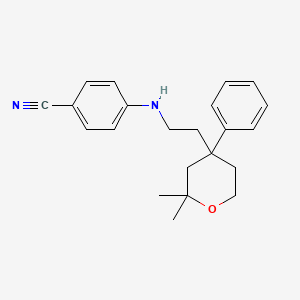
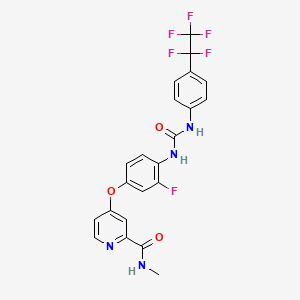
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
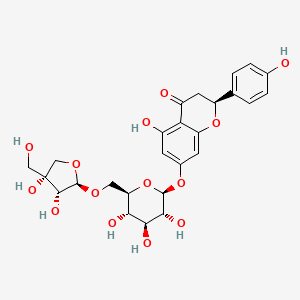
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
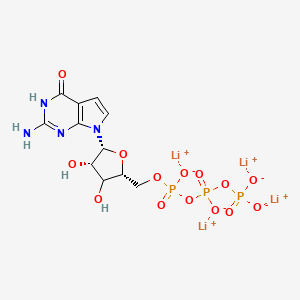
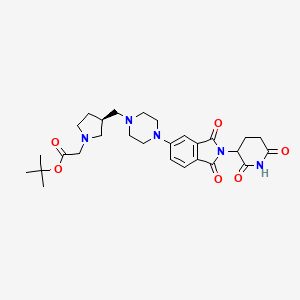
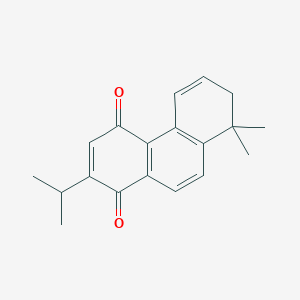
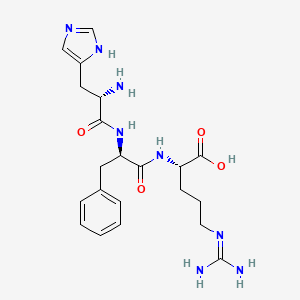
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)
